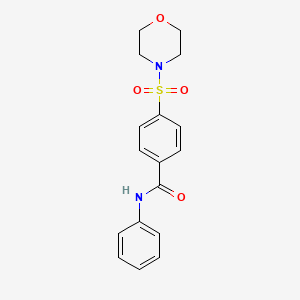

4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors

Compounds structurally related to 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide have been investigated for their inhibitory effects on carbonic anhydrases, which are enzymes pivotal in various physiological processes including respiration, acid-base balance, and carbon dioxide transport. For example, aromatic sulfonamides have been prepared and assayed as inhibitors of carbonic anhydrase isoenzymes, exhibiting nanomolar inhibitory concentrations and demonstrating selectivity among different isoenzymes (Supuran et al., 2013) (Supuran, Maresca, Gregáň, & Remko, 2013).

Antibiotic Modulation

Morpholine derivatives have shown potential in modulating antibiotic activity against multidrug-resistant strains of various bacteria. Research indicates that 4-(Phenylsulfonyl) morpholine enhances the efficacy of certain antibiotics, suggesting its role in overcoming bacterial resistance mechanisms (Oliveira et al., 2015) (Oliveira et al., 2015).

Structural and Molecular Insights

Investigations into the crystal and molecular structure of related sulfonamides and their hydrochloride salts have provided valuable insights into their conformational behavior and potential interactions with biological molecules. These studies highlight the importance of intramolecular hydrogen bonding and its influence on molecular conformation (Remko et al., 2010) (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Antimicrobial Activity

The synthesis and evaluation of morpholine-derived benzenesulphonamides have demonstrated their in vitro antibacterial activity against various bacterial strains. These studies have shed light on the potential of these compounds as antimicrobial agents, providing a basis for further development in this area (Ahmed et al., 2021) (Ahmed, Ugwu, Simon, & Oluwasola, 2021).

Antidepressant Properties

Research into compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide (befol) has explored their synthesis and potential antidepressant properties. These studies contribute to understanding the chemical pathways for synthesizing potential therapeutic agents (Donskaya et al., 2004) (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Mecanismo De Acción

Target of Action

The primary target of 4-(Morpholine-4-sulfonyl)-N-phenyl-benzamide is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme mediates NO downstream signaling by the generation of cGMP .

Mode of Action

The compound interacts with sGC in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations, and this activation is additive to activation by NO donors . Interestingly, instead of being inhibited, the activation of sGC by this compound is potentiated by the heme-iron oxidants .

Biochemical Pathways

The activation of sGC by this compound affects the NO-cGMP pathway . This leads to an increase in cGMP levels, which in turn can induce vasorelaxation and phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Pharmacokinetics

The compound’s ability to activate sgc in different preparations and its effects on vascular tissues suggest that it may have good bioavailability .

Result of Action

The activation of sGC by this compound leads to various physiological responses. These include an increase in cGMP levels in cultured rat aortic smooth muscle cells, vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . In addition, it elicits phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heme-iron oxidants potentiates the activation of sGC by this compound . .

Propiedades

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(18-15-4-2-1-3-5-15)14-6-8-16(9-7-14)24(21,22)19-10-12-23-13-11-19/h1-9H,10-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOBQSSDZWICIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)

![3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride)](/img/structure/B2990613.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)